(R)-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate
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Overview
Description
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate is an organic compound that features a thiosulfate group attached to a phenylethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate typically involves the following steps:
Starting Materials: The synthesis begins with ®-2-(Dimethylamino)-1-phenylethanol.
Thiosulfation: The hydroxyl group of ®-2-(Dimethylamino)-1-phenylethanol is converted to a thiosulfate group using thiosulfuric acid or its derivatives under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to ensure the stability of the thiosulfate group.
Industrial Production Methods
In an industrial setting, the production of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.
Purification: Employing advanced purification techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The thiosulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products
Sulfonate Derivatives: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for certain medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by altering the activity of key enzymes or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-(Dimethylamino)-1-phenylethanol: The precursor to ®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate.
®-S-(2-(Dimethylamino)-1-phenylethyl)sulfonate: An oxidized derivative.
®-S-(2-(Dimethylamino)-1-phenylethyl)thiol: A reduced derivative.
Uniqueness
®-S-(2-(Dimethylamino)-1-phenylethyl)thiosulfate is unique due to its thiosulfate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
65390-76-3 |
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Molecular Formula |
C10H15NO3S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
[(1R)-2-(dimethylamino)-1-sulfosulfanylethyl]benzene |
InChI |
InChI=1S/C10H15NO3S2/c1-11(2)8-10(15-16(12,13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13,14)/t10-/m0/s1 |
InChI Key |
BPYPOPUJTIOIHL-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)C[C@@H](C1=CC=CC=C1)SS(=O)(=O)O |
Canonical SMILES |
CN(C)CC(C1=CC=CC=C1)SS(=O)(=O)O |
Origin of Product |
United States |
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